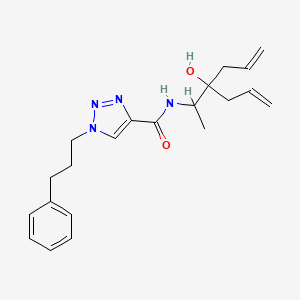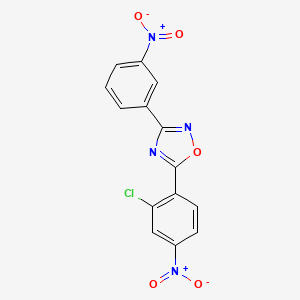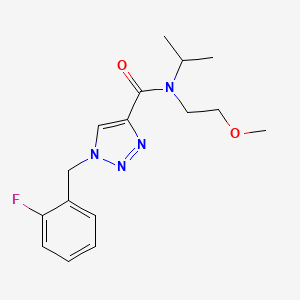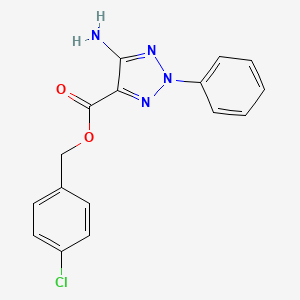![molecular formula C20H23NO3S B6088062 {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone](/img/structure/B6088062.png)
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPPP and is a member of the phenylpiperidine family of compounds. FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study.
作用機序
The mechanism of action of FPPP is not fully understood, but it is believed to involve the modulation of dopamine receptors. FPPP has been shown to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This activation leads to an increase in dopamine release, which can have a variety of effects on the central nervous system.
Biochemical and physiological effects:
FPPP has been found to have a variety of biochemical and physiological effects, which make it an interesting compound for researchers to study. FPPP has been shown to increase dopamine release in the brain, which can lead to increased motivation and reward-seeking behavior. FPPP has also been found to have analgesic effects, which make it a potential candidate for the development of new pain medications.
実験室実験の利点と制限
One of the advantages of using FPPP in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for researchers who are interested in studying the dopamine system and its role in various physiological processes. However, there are also limitations to using FPPP in lab experiments. One of the primary limitations is that it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities.
将来の方向性
There are several future directions for research on FPPP. One area of interest is the development of new pain medications that are based on the structure of FPPP. Another area of interest is the role of FPPP in addiction and substance abuse. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in addiction and substance abuse. Therefore, further research on the effects of FPPP on these processes could lead to the development of new treatments for addiction.
合成法
The synthesis of FPPP is a complex process that involves several steps. The first step is the synthesis of 4-(methylthio)phenyl)magnesium bromide, which is then reacted with 3-(2-furyl)propanoyl chloride to form 3-(2-furyl)propanoyl-4-(methylthio)phenylmethanol. This compound is then reacted with piperidine to form {1-[3-(2-furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone.
科学的研究の応用
FPPP has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where FPPP has been found to have a variety of effects on the central nervous system. FPPP has been shown to modulate the activity of dopamine receptors, which are involved in a variety of physiological processes, including motivation, reward, and movement.
特性
IUPAC Name |
3-(furan-2-yl)-1-[3-(4-methylsulfanylbenzoyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S/c1-25-18-9-6-15(7-10-18)20(23)16-4-2-12-21(14-16)19(22)11-8-17-5-3-13-24-17/h3,5-7,9-10,13,16H,2,4,8,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLMOSNLVUKCRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CCCN(C2)C(=O)CCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Furyl)propanoyl]-3-piperidinyl}[4-(methylthio)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino]methyl}benzoate](/img/structure/B6087994.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6087998.png)


![1-methyl-4-nitro-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6088026.png)
amino]methyl}-2-methoxyphenol](/img/structure/B6088034.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B6088042.png)


![4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B6088067.png)
![6-benzyl-3-[(2-methyl-2-propen-1-yl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B6088075.png)
![methyl 1-[3-(4-{[benzyl(methyl)amino]methyl}phenoxy)-2-hydroxypropyl]-4-piperidinecarboxylate](/img/structure/B6088097.png)